2-(2-ethylhexoxycarbonyl)terephthalic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethylhexoxycarbonyl)terephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O6/c1-3-5-6-11(4-2)10-23-17(22)14-9-12(15(18)19)7-8-13(14)16(20)21/h7-9,11H,3-6,10H2,1-2H3,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPLODPJOPAAKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=C(C=CC(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 2 Ethylhexoxycarbonyl Terephthalic Acid
Strategies for Directed Benzene (B151609) Ring Functionalization
Achieving specific substitution on the aromatic nucleus of a terephthalate (B1205515) system requires precise control over the regiochemistry of the reaction. The following sections detail advanced strategies that can be employed to introduce functionalities at the desired ortho-position to an existing carboxyl or ester group.
Regioselective Ortho-Metalation and Electrophilic Acylation Routes
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings at positions adjacent to a directing metalation group (DMG). In the context of a terephthalic acid monoester, the carboxylic acid or ester group can act as a DMG, facilitating deprotonation at the ortho-position by a strong organolithium base. nih.govsemanticscholar.org
The general principle involves the coordination of the organolithium reagent to the heteroatom of the DMG, which increases the kinetic acidity of the adjacent ortho-protons. nih.govsemanticscholar.org Subsequent deprotonation by the strong base generates a lithiated intermediate that can then react with a suitable electrophile to introduce a functional group with high regioselectivity. nih.govsemanticscholar.org
For the synthesis of 2-(2-ethylhexoxycarbonyl)terephthalic acid, a plausible synthetic route would involve the initial preparation of mono(2-ethylhexyl) terephthalate. This monoester would then be subjected to directed ortho-lithiation using a strong, sterically hindered base like lithium diisopropylamide (LDA) or a tert-butyllithium/TMEDA system at low temperatures to prevent side reactions. The resulting ortho-lithiated species could then be quenched with an appropriate electrophile to introduce the desired acyl group.
Table 1: Key Parameters in Directed Ortho-Metalation of Aromatic Esters
| Parameter | Description | Typical Conditions | Rationale |
| Directing Group | The functional group that directs the metalation to the ortho-position. | Carboxylate, Ester, Amide | The heteroatoms in these groups coordinate with the lithium of the organometallic base, positioning it for ortho-proton abstraction. |
| Organolithium Base | A strong base required for the deprotonation of the aromatic C-H bond. | n-BuLi, s-BuLi, t-BuLi, LDA | The high basicity is necessary to overcome the relatively low acidity of aromatic protons. Steric hindrance can improve regioselectivity. |
| Solvent | Aprotic, non-reactive solvent. | Tetrahydrofuran (THF), Diethyl ether | These solvents are polar enough to dissolve the reagents but do not react with the strong base. |
| Temperature | Typically low temperatures are required. | -78 °C to 0 °C | Low temperatures help to control the reactivity of the organolithium reagent and prevent side reactions such as addition to the ester carbonyl. |
| Electrophile | The reagent that introduces the desired functional group. | Acyl chlorides, Anhydrides, Aldehydes, CO2 | Reacts with the lithiated intermediate to form the new C-C bond. |
Following the introduction of the new functional group via electrophilic acylation, subsequent manipulation of this group would be necessary to arrive at the final this compound structure.
Catalytic Cross-Coupling Approaches for Carbon-Carbon Bond Formation with Alkyl-Ester Precursors
Catalytic cross-coupling reactions, particularly those mediated by palladium or nickel, have become indispensable tools for the formation of carbon-carbon bonds. organic-chemistry.orgnih.govrsc.orgresearchgate.netnih.govnih.govnih.govrsc.orgrsc.org These methods offer a versatile approach to introduce alkyl and acyl groups onto an aromatic ring.
A potential strategy for the synthesis of the target molecule would involve the use of a suitably substituted terephthalate precursor, for example, a halo-terephthalic acid monoester. This precursor could then undergo a cross-coupling reaction with an organometallic reagent. For instance, a 2-bromo-terephthalic acid mono(2-ethylhexyl) ester could be coupled with an organozinc or Grignard reagent in the presence of a palladium or nickel catalyst. organic-chemistry.orgnih.govnih.govrsc.org
The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For nickel-catalyzed couplings, ligands such as bidentate phosphines can be employed, while palladium-catalyzed reactions often utilize phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. organic-chemistry.orgrsc.org
Table 2: Comparison of Common Cross-Coupling Reactions for C-C Bond Formation
| Reaction Name | Organometallic Reagent | Electrophile | Catalyst | Key Features |
| Suzuki Coupling | Organoboron compounds | Aryl/vinyl halides or triflates | Palladium complexes | Mild reaction conditions, high functional group tolerance, commercially available reagents. |
| Negishi Coupling | Organozinc compounds | Aryl/vinyl/alkyl halides or triflates | Palladium or Nickel complexes | High reactivity of organozinc reagents, good functional group tolerance. |
| Kumada Coupling | Grignard reagents (Organomagnesium) | Aryl/vinyl halides | Nickel or Palladium complexes | High reactivity of Grignard reagents, but can have lower functional group tolerance. nih.govnih.govrsc.org |
| Stille Coupling | Organotin compounds | Aryl/vinyl halides or triflates | Palladium complexes | High functional group tolerance, but toxicity of organotin reagents is a concern. |
The successful application of these methods would depend on the availability of the necessary precursors and the optimization of the reaction conditions to favor the desired coupling product.
Radical and Photoinduced Functionalization Pathways for Aryl Substitution
Radical and photoinduced reactions offer alternative pathways for the functionalization of aromatic rings, often proceeding under mild conditions and with unique selectivities. wikipedia.orgsigmaaldrich.combarbatti.orgorganic-chemistry.orgsciencemadness.org The Photo-Fries rearrangement, for example, involves the photochemical conversion of a phenolic ester into a hydroxy aryl ketone. wikipedia.orgsigmaaldrich.combarbatti.orgorganic-chemistry.orgsciencemadness.org While not directly applicable to the synthesis of a dicarboxylic acid, the principles of photoinduced acyl migration could potentially be adapted.
More direct approaches involve the generation of radicals that can then add to the aromatic ring. Photoredox catalysis has emerged as a powerful tool for generating a wide range of radical species under visible light irradiation. sciencemadness.org A hypothetical route could involve the generation of an acyl radical, which then undergoes addition to the mono(2-ethylhexyl) terephthalate. However, controlling the regioselectivity of such radical additions to an already substituted benzene ring can be challenging.
Selective Esterification Strategies for Carboxylic Acid Moieties
The synthesis of a monoester of a dicarboxylic acid like terephthalic acid requires careful control to prevent the formation of the diester. The following sections explore methods for achieving selective mono-esterification.
Controlled Monoesterification of Terephthalic Acid with Branched Alcohols
The direct esterification of terephthalic acid with 2-ethylhexanol typically leads to the formation of the diester, bis(2-ethylhexyl) terephthalate (DEHTP or DOTP), a common plasticizer. monash.edudoi.orgresearchgate.netgoogle.comresearchgate.netgoogle.comresearchgate.netmdpi.com Achieving a high yield of the monoester is challenging due to the similar reactivity of the two carboxylic acid groups. mdpi.com
Several strategies can be employed to favor the formation of the monoester:
Stoichiometric Control: Using a large excess of terephthalic acid relative to the alcohol can statistically favor the formation of the monoester. However, this necessitates a subsequent separation of the desired product from the unreacted diacid.
Catalyst Selection: The choice of catalyst can influence the selectivity of the esterification. While strong acid catalysts like sulfuric acid are commonly used for diester formation, more sterically hindered or specific solid acid catalysts might offer improved selectivity for the monoester. monash.edumdpi.com
Reaction Conditions: Careful control of reaction temperature and time can also be used to maximize the yield of the monoester before significant diester formation occurs. monash.edumdpi.com
Saponification of the Diester: An alternative, indirect route involves the synthesis of the diester followed by a controlled partial saponification (hydrolysis of one ester group) to yield the monoester. google.com
Table 3: Factors Influencing Selective Monoesterification
| Factor | Influence on Monoester Formation |
| Reactant Ratio | An excess of the dicarboxylic acid favors the monoester. |
| Catalyst | Sterically bulky or shape-selective catalysts can enhance monoester selectivity. |
| Temperature | Lower temperatures can sometimes favor the monoester by slowing down the second esterification step. |
| Reaction Time | Shorter reaction times can be used to isolate the monoester before significant diester formation. |
Enzymatic Synthesis and Biocatalytic Routes for Ester Formation
Enzymatic catalysis, particularly with lipases, offers a highly selective and environmentally benign alternative for ester synthesis. google.comnih.govhelsinki.finih.govgoogle.comresearchgate.netresearchgate.netnih.govscispace.comresearchgate.netnih.govresearchgate.net Lipases can exhibit high regioselectivity, making them ideal for the selective esterification of one carboxylic acid group in a dicarboxylic acid. google.com
Candida antarctica lipase (B570770) B (CALB), often in an immobilized form such as Novozym 435, is a widely used and versatile biocatalyst for esterification reactions. researchgate.netresearchgate.netnih.govnih.gov It has been shown to catalyze the esterification of various dicarboxylic acids with a range of alcohols, including branched ones like 2-ethylhexanol. researchgate.net
The key advantages of enzymatic synthesis include:
High Regioselectivity: Enzymes can often differentiate between the two carboxylic acid groups of a symmetric dicarboxylic acid, leading to high yields of the monoester.
Mild Reaction Conditions: Enzymatic reactions are typically carried out at or near room temperature and atmospheric pressure, reducing energy consumption and the formation of byproducts.
Environmental Benefits: Enzymes are biodegradable catalysts, and the reactions are often performed in solvent-free systems or in green solvents.
For the synthesis of this compound, a two-step enzymatic approach could be envisioned. First, the regioselective monoesterification of terephthalic acid with 2-ethylhexanol catalyzed by a lipase like CALB would yield mono(2-ethylhexyl) terephthalate. The second step would involve the functionalization of the benzene ring as described in section 2.1, potentially also through a biocatalytic route if a suitable enzyme could be identified.
Table 4: Common Enzymes in Biocatalytic Esterification
| Enzyme | Source | Common Applications | Key Characteristics |
| Candida antarctica lipase B (CALB) | Fungus | Ester synthesis, resolution of alcohols and amines. researchgate.netresearchgate.netnih.govnih.gov | High thermal stability, broad substrate specificity, high enantioselectivity. |
| Rhizomucor miehei lipase | Fungus | Interesterification of fats and oils, synthesis of esters. | High activity, good thermal stability. |
| Pseudomonas cepacia lipase | Bacterium | Resolution of chiral compounds, synthesis of esters. | High enantioselectivity, good stability in organic solvents. |
| Porcine Pancreatic Lipase (PPL) | Animal | Hydrolysis of fats, synthesis of esters. | Readily available, but can have lower stability than microbial lipases. |
The development of a successful biocatalytic route would require screening of different lipases and optimization of reaction parameters such as temperature, substrate molar ratio, and water activity to maximize the yield and selectivity for the desired monoester.
Chemo- and Regioselective Esterification Techniques
The primary challenge in synthesizing EHCTPA is achieving selective esterification of only one of the two chemically equivalent carboxylic acid groups on the terephthalic acid molecule. Direct esterification with 2-ethylhexanol often results in a difficult-to-separate mixture containing terephthalic acid, the desired monoester (EHCTPA), and the diester, di-(2-ethylhexyl) terephthalate (DEHTP). google.com Consequently, achieving high chemo- and regioselectivity typically requires indirect methods.
A prevalent and effective strategy is a two-step approach that circumvents the challenges of direct mono-esterification. researchgate.net This method involves:
Exhaustive Esterification : Terephthalic acid is first reacted with an excess of 2-ethylhexanol to produce the diester, DEHTP. This reaction is driven to completion to ensure minimal starting material remains.
Controlled Monohydrolysis : The purified diester is then subjected to saponification with a strong base, such as potassium hydroxide (B78521) (KOH), under carefully controlled stoichiometric conditions. google.comresearchgate.net
The success of this technique hinges on the precise control of the hydrolysis step. By using one equivalent of the base, one of the two ester groups is selectively cleaved to form the mono-salt of the monoester. google.comgoogle.com This mono-salt typically exhibits different solubility properties from the remaining diester and the di-salt (which would be formed if excess base were used), allowing for its separation via precipitation. google.com The isolated mono-salt is subsequently acidified to yield the pure this compound. google.comgoogle.com This method is advantageous because it transforms the difficult purification of the monoester into a more straightforward separation of its salt. researchgate.net
| Method | Description | Primary Challenge/Advantage | Typical Products |
| Direct Mono-esterification | Terephthalic acid is reacted directly with 2-ethylhexanol, often with an excess of the acid. google.com | Challenge: Low selectivity due to similar reactivity of both carboxyl groups. google.com Purification is difficult. google.com | Mixture of terephthalic acid, EHCTPA, and DEHTP. |
| Diester Monohydrolysis | A two-step process: formation of the diester (DEHTP), followed by selective hydrolysis of one ester group. google.comresearchgate.net | Advantage: High selectivity and easier purification via the precipitation of the mono-salt intermediate. google.comresearchgate.net | High-purity EHCTPA. |
Multi-Step Synthesis and Reaction Cascade Optimization
The sequential process can be outlined as follows:
Diester Synthesis : Terephthalic acid is reacted with 2-ethylhexanol in the presence of an esterification catalyst, such as a titanium tetraalkoxide. google.com The reaction is typically conducted at elevated temperatures (180–270°C) and pressures (1–4 bar gauge) to drive the reaction forward while removing the water formed. google.com Optimizing this step involves controlling the alcohol-to-acid molar ratio, catalyst loading, temperature, and efficient removal of water to maximize the yield of di-(2-ethylhexyl) terephthalate. google.com
Selective Saponification : The resulting diester is dissolved in a suitable solvent system and treated with a strong base. google.com The choice of solvent is critical; for instance, a mixture of a protic solvent (like methanol (B129727) or ethanol) and an aprotic solvent (like dichloromethane (B109758) or tetrahydrofuran) can enhance the reaction's efficiency. google.com Optimization here focuses on the precise molar ratio of the base to the diester to favor mono-salt formation.
Acidification and Isolation : The precipitated mono-salt is isolated and then neutralized with a strong acid to produce the final EHCTPA product, which is then purified. google.com
Advanced optimization strategies look to integrate these steps and explore novel catalytic systems. Enzymatic reaction cascades, for example, offer a promising alternative. mdpi.com In the context of terephthalates, multi-enzyme systems have been developed for the biodegradation of polyethylene (B3416737) terephthalate (PET). nih.gov A hypothetical cascade for EHCTPA production could involve one enzyme to depolymerize PET into monoester intermediates, followed by a second, highly specific enzyme to convert these intermediates into the desired final product. rsc.orgguptasarmalab.in Such biological cascades can operate under mild conditions and offer unparalleled selectivity, though their industrial scale-up remains a subject of ongoing research.
| Step | Reaction | Key Optimization Parameters | Purpose |
| 1 | Terephthalic Acid + 2-Ethylhexanol → DEHTP + Water | Temperature, Pressure, Catalyst (e.g., Titanium Tetraalkoxide), Water Removal google.com | Drive reaction to completion for maximum diester yield. |
| 2 | DEHTP + KOH → Potassium Salt of EHCTPA + 2-Ethylhexanol | Stoichiometry of Base, Solvent System (Protic/Aprotic Mix) google.com | Achieve high selectivity for the mono-salt over the di-salt. |
| 3 | Potassium Salt of EHCTPA + HCl → EHCTPA + KCl | pH Control, Temperature | Isolate the final pure monoester product. |
Principles of Sustainable Synthesis and Green Chemistry for EHCTPA Production
Renewable Feedstocks : A primary goal of green chemistry is the use of renewable resources. Terephthalic acid (PTA) is traditionally derived from petroleum-based p-xylene (B151628). rsc.org Significant research is focused on producing "bio-PTA" from biomass-derived platform molecules, such as 5-hydroxymethylfurfural (B1680220) (HMF). rsc.orgnih.gov Utilizing bio-based terephthalic acid as a starting material would significantly reduce the carbon footprint of EHCTPA.
Green Catalytic Systems : The choice of catalyst is crucial for a sustainable process.
Ionic Liquids : Inexpensive Brønsted acidic ionic liquids have been successfully used as both catalysts and solvents for the synthesis of the diester, DEHTP. researchgate.netmdpi.com These systems can achieve full conversion of terephthalic acid and 100% selectivity for the diester. researchgate.netmdpi.com A key advantage is the formation of a biphasic system where the product separates from the ionic liquid/water phase, which helps to overcome reaction equilibrium and allows for easy recycling of the catalyst. researchgate.netmdpi.com This approach avoids the use of conventional organometallic compounds. monash.edu
Heterogeneous Catalysts : Solid acid catalysts, such as zeolites, offer another green alternative. researchgate.net Zeolites are environmentally benign, reusable, and can be easily separated from the reaction mixture, minimizing waste. Their well-defined pore structures can also impart shape selectivity, potentially favoring the formation of the monoester under specific conditions. Beta zeolite, for instance, has shown excellent performance in the esterification of terephthalic acid. researchgate.net
Chemical Recycling : A powerful sustainable strategy is to use waste poly(ethylene terephthalate) (PET) as a feedstock. Through chemical recycling processes like alcoholysis with 2-ethylhexanol, waste PET can be depolymerized to yield terephthalate esters. nih.gov This not only reduces plastic waste but also provides a direct route to the terephthalate backbone. Furthermore, enzymatic degradation of PET using cutinases can break the polymer down into its constituent monomers, including terephthalic acid and monoester intermediates, which can be purified and used as building blocks for new chemical syntheses. rsc.orgguptasarmalab.in
| Approach | Traditional Method | Green Chemistry Alternative | Sustainability Benefit |
| Feedstock | Petroleum-derived p-xylene rsc.org | Biomass-derived intermediates (e.g., from HMF) nih.gov; Recycled PET nih.gov | Reduced fossil fuel dependence; circular economy; waste reduction. |
| Catalyst | Homogeneous organometallics (e.g., titanates, tin compounds) google.com | Reusable ionic liquids researchgate.netmdpi.com; Heterogeneous solid acids (e.g., zeolites) researchgate.net; Enzymes rsc.org | Catalyst recyclability; reduced metal contamination; milder reaction conditions. |
| Solvent | Conventional organic solvents | Ionic liquids (acting as both solvent and catalyst) researchgate.net; Supercritical fluids (potential) | Reduced volatile organic compound (VOC) emissions; solvent recycling. |
| Process | Multi-step synthesis with purification by distillation/crystallization | Integrated processes; enzymatic cascades; synthesis from recycled materials nih.govnih.gov | Higher atom economy; reduced energy consumption; less waste generation. |
Mechanistic Elucidation of Chemical Reactivity and Transformation Pathways of 2 2 Ethylhexoxycarbonyl Terephthalic Acid
Reaction Kinetics and Thermodynamic Profiles of EHCTPA Transformations
A hypothetical kinetic study of EHCTPA transformations would likely involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst concentration). The data obtained could be used to determine reaction orders, rate constants, and activation energies, providing a quantitative understanding of the factors that govern the speed of these transformations.
Table 1: Hypothetical Kinetic Parameters for EHCTPA Transformations
| Transformation | Rate Law | Rate Constant (k) | Activation Energy (Ea) |
| Esterification of second carboxyl group | Rate = k[EHCTPA][Alcohol] | Data not available | Data not available |
| Hydrolysis of ester group | Rate = k[EHCTPA][H₂O] | Data not available | Data not available |
Thermodynamic profiles would involve the determination of enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes for EHCTPA's reactions. These parameters would indicate the spontaneity and energy requirements of the transformations.
Hydrolytic and Solvolytic Degradation Mechanisms of Ester and Carboxylic Acid Groups
Detailed mechanistic studies on the hydrolytic and solvolytic degradation of EHCTPA are not specifically documented. However, the degradation pathways can be inferred from the known chemistry of esters and carboxylic acids. The ester group in EHCTPA would be susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base.
Under acidic conditions, the carbonyl oxygen of the ester would be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. In basic hydrolysis (saponification), a hydroxide (B78521) ion would directly attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield a carboxylate salt and 2-ethylhexanol. Studies on the hydrolysis of the related compound di(2-ethylhexyl) terephthalate (B1205515) (DEHT) have shown that it is hydrolyzed to 2-ethylhexanol and terephthalic acid. nih.gov
The carboxylic acid groups of EHCTPA can undergo solvolysis reactions with alcohols (esterification) in the presence of an acid catalyst. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol.
The biodegradation of the parent compound, terephthalic acid (TPA), has been studied, with some bacteria capable of using it as a carbon and energy source. nih.govresearchgate.net For instance, Rhodococcus erythropolis has been shown to degrade TPA. nih.govresearchgate.net The degradation pathway often involves an initial oxidation of the aromatic ring. nih.gov While no specific studies on EHCTPA biodegradation exist, it is plausible that microbial degradation would initially involve the hydrolysis of the ester bond to form TPA and 2-ethylhexanol, which would then be further metabolized.
Polymerization Pathways and Polymerization Kinetics when EHCTPA Serves as a Monomer
There is no available research describing the use of 2-(2-ethylhexoxycarbonyl)terephthalic acid as a monomer in polymerization reactions. However, its trifunctional nature (two carboxylic acid groups and one ester group that could potentially be transesterified) suggests theoretical possibilities for its inclusion in polymer synthesis.
If used as a monomer, EHCTPA could potentially participate in polycondensation reactions. The two carboxylic acid groups could react with a diol to form a polyester. The presence of the ester group could lead to branching or cross-linking if it participates in transesterification reactions during polymerization. The bulky 2-ethylhexyl group would likely influence the properties of the resulting polymer, potentially increasing its solubility and lowering its melting point compared to a polymer made from terephthalic acid.
The kinetics of such a hypothetical polymerization would depend on several factors, including the reactivity of the functional groups, the reaction conditions (temperature, catalyst), and the steric hindrance from the 2-ethylhexyl group. The general principles of polymerization kinetics would apply, where the rate of polymerization would be dependent on the concentrations of the monomer and the catalyst. youtube.com
Table 2: Potential Polymerization Reactions Involving EHCTPA
| Polymerization Type | Co-monomer | Potential Polymer Structure |
| Polycondensation | Diol (e.g., ethylene (B1197577) glycol) | Branched or cross-linked polyester |
| Polycondensation | Diamine | Polyamide with ester side chains |
It is important to note that the synthesis and characterization of polymers from EHCTPA have not been reported.
Investigation of Oxidation-Reduction Behavior and Redox-Active Properties
Specific studies on the oxidation-reduction behavior and redox-active properties of this compound are absent from the scientific literature. The redox properties of EHCTPA would primarily be associated with its aromatic ring. Aromatic carboxylic acids can be oxidized under harsh conditions, leading to ring-opening and the formation of smaller organic acids. For example, the advanced oxidation of terephthalic acid can produce intermediates such as benzoquinone, benzene (B151609), maleic acid, and oxalic acid. nih.gov
The potential for EHCTPA to act as a redox-active material in applications like supercapacitors is not known. nih.govencyclopedia.pubrsc.orgnih.govresearchgate.net The redox activity would depend on the stability of the radical ions formed upon oxidation or reduction of the aromatic ring. The presence of both electron-withdrawing carboxylic acid groups and an electron-donating ester group (through resonance) would influence the electron density of the ring and its redox potential.
Cyclic voltammetry would be a suitable technique to investigate the redox behavior of EHCTPA. This method could determine the oxidation and reduction potentials of the molecule and assess the reversibility of these processes.
Computational Chemistry for Reaction Pathway Prediction and Transition State Analysis
There are no published computational chemistry studies specifically focused on this compound. However, computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. arxiv.orgnih.govrsc.org
For EHCTPA, computational chemistry could be employed to:
Predict Reaction Pathways: By calculating the potential energy surface for a given reaction, computational models can identify the most likely pathways for transformations such as hydrolysis, esterification, and oxidation. arxiv.org
Analyze Transition States: The geometry and energy of transition states can be calculated to understand the energy barriers of reactions. nih.govrsc.orgiupac.orgnih.govrsc.org This information is crucial for determining reaction rates and understanding the factors that control selectivity. For example, in a hydrolysis reaction, calculations could reveal the structure of the tetrahedral intermediate and the transition states leading to its formation and breakdown.
Evaluate Steric and Electronic Effects: Computational models can quantify the steric hindrance imposed by the 2-ethylhexyl group and the electronic effects of the carboxyl and ester substituents on the reactivity of the molecule.
A computational study of EHCTPA could, for instance, compare the activation energies for the hydrolysis of the ester group and the esterification of the two carboxylic acid groups, providing insights into the relative reactivity of these functional groups.
Advanced Characterization Techniques for Structural and Electronic Insights into 2 2 Ethylhexoxycarbonyl Terephthalic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 2-(2-ethylhexoxycarbonyl)terephthalic acid, ¹H and ¹³C NMR would provide the primary framework, identifying the number and types of hydrogen and carbon atoms. The aromatic protons on the terephthalate (B1205515) ring would appear as a complex multiplet system, while the aliphatic protons of the 2-ethylhexyl group would exhibit distinct signals corresponding to the CH, CH₂, and CH₃ groups, with coupling patterns revealing their connectivity.
While specific NMR spectral data for this compound is not widely published, analysis of related compounds like phthalic acid diesters provides expected chemical shift regions. researchgate.net The aromatic protons typically resonate between 7.0 and 8.5 ppm, while the aliphatic protons of the ester group appear further upfield.
Multidimensional NMR Techniques (e.g., 2D COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals and to understand the through-bond connectivity, multidimensional NMR techniques are indispensable.
2D Correlated Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For the 2-ethylhexyl chain, COSY would show correlations between adjacent protons, allowing for a sequential "walk" along the carbon backbone to confirm its structure.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These techniques correlate directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the 2D spectrum links a specific proton signal to the carbon it is attached to, providing definitive C-H assignments.
Solid-State NMR for Supramolecular Arrangement Investigations
In the solid state, molecules often adopt specific packing arrangements and intermolecular interactions, such as hydrogen bonding, which can be investigated using solid-state NMR (ssNMR). For this compound, the carboxylic acid moiety is capable of forming strong hydrogen-bonded dimers or chains, similar to those observed in pure terephthalic acid. researchgate.net
By using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), ssNMR can provide information on the local environment of each carbon atom in the solid state. The presence of multiple, distinct signals for chemically equivalent carbons in the unit cell (crystallographic inequivalence) can reveal details about the packing and symmetry of the crystal lattice. Furthermore, ssNMR can probe the dynamics of the flexible 2-ethylhexyl chain within the solid structure.
Advanced Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis (e.g., HRMS, GC-MS/MS, LC-MS/MS)
Advanced mass spectrometry techniques are vital for confirming the molecular formula and elucidating the structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound (C₁₆H₂₂O₄), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful tool for analyzing metabolites of larger compounds like di(2-ethylhexyl) terephthalate (DEHTP), where this compound is a key metabolic product. nih.govnih.gov Using electrospray ionization (ESI) in negative ion mode, the deprotonated molecule [M-H]⁻ is generated. Collision-induced dissociation (CID) of this precursor ion reveals characteristic fragmentation patterns. massbank.eunih.gov
Key fragment ions observed in the MS/MS spectrum of the [M-H]⁻ ion of this compound are detailed in the table below. massbank.eunih.gov
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Loss |
| 277.14 | 233.15 | Loss of CO₂ from the carboxylic acid group |
| 277.14 | 165.02 | Cleavage of the 2-ethylhexyl group, resulting in the terephthalate radical anion |
| 277.14 | 121.03 | Represents the 4-carboxybenzoate anion, resulting from the cleavage of the ester bond with charge retention on the acid side |
This is an interactive data table. You can sort and filter the data.
Gas Chromatography-Mass Spectrometry (GC-MS): Although less common for this specific monoacid due to its lower volatility, GC-MS can be used after derivatization (e.g., methylation of the carboxylic acid). GC-MS analysis of the parent diester, DEHTP, is well-established for monitoring its presence in various materials. nih.govijournals.cn The fragmentation patterns in electron ionization (EI) mode for related structures are dominated by cleavage of the alkyl chain.
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Intermolecular Interactions
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is characterized by the distinct absorption bands of its functional groups. A very broad band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. researchgate.net Strong carbonyl (C=O) stretching bands will also be prominent. Based on analysis of terephthalic acid and related esters, two distinct C=O bands are expected: one for the carboxylic acid (around 1680-1700 cm⁻¹) and one for the ester (around 1720-1740 cm⁻¹). researchgate.netresearchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are typically strong in the Raman spectrum. For the terephthalate core, characteristic ring stretching modes appear around 1615 cm⁻¹ and 860 cm⁻¹. nih.govresearchgate.net The C=O stretching vibrations are also visible, though often weaker than in the IR spectrum. Low-frequency Raman spectroscopy is particularly useful for studying the intermolecular hydrogen bonding in the solid state. researchgate.netnih.gov
The table below summarizes the expected key vibrational modes.
| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy |
| 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) | FT-IR |
| 2850-2960 | C-H stretch (aliphatic) | FT-IR, Raman |
| 1720-1740 | C=O stretch (ester) | FT-IR, Raman |
| 1680-1700 | C=O stretch (carboxylic acid) | FT-IR, Raman |
| ~1615 | C=C stretch (aromatic ring) | FT-IR, Raman |
| ~1280 | C-O stretch (ester and acid) | FT-IR |
This is an interactive data table. You can sort and filter the data.
X-ray Diffraction and Crystallography for Single Crystal and Powder Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would definitively reveal the conformation of the flexible 2-ethylhexyl chain and the exact geometry of the intermolecular hydrogen bonding between the carboxylic acid groups. This information is critical for understanding how the molecules pack in the solid state, which influences physical properties like melting point and solubility.
Powder X-ray Diffraction (PXRD): For polycrystalline or powder samples, PXRD provides a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. While it does not provide the detailed atomic coordinates of a single-crystal analysis, it is invaluable for phase identification, purity assessment, and studying polymorphism (the ability of a compound to exist in multiple crystal forms). The crystal structure of the parent terephthalic acid has been well-studied and is known to form hydrogen-bonded chains. researchgate.net It is expected that this compound would exhibit similar, though modified, hydrogen-bonding motifs.
Electronic Absorption and Emission Spectroscopy for Optical Properties and Electronic Transitions
Electronic spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels.
Electronic Absorption (UV-Visible) Spectroscopy: The primary chromophore in this molecule is the terephthalate system. Based on data for terephthalic acid, strong absorption bands are expected in the UV region corresponding to π → π* transitions of the benzene (B151609) ring and the carbonyl groups. nih.govsielc.com Terephthalic acid typically shows absorption maxima around 240 nm and 285 nm. sielc.com The 2-ethylhexyl group acts as an auxochrome and is not expected to significantly shift the position of these main absorption bands. The UV spectrum is useful for quantitative analysis using a Beer-Lambert law relationship.
Emission (Fluorescence) Spectroscopy: Many aromatic carboxylic acids are fluorescent. Upon excitation at an appropriate wavelength (e.g., near the absorption maximum), the molecule can relax to the ground state by emitting a photon. Terephthalic acid itself is known to be fluorescent, and its reaction with hydroxyl radicals to form 2-hydroxyterephthalic acid results in a product with a strong fluorescence emission around 425 nm, a property often used in analytical assays. researchgate.netresearchgate.net The intrinsic fluorescence of this compound could be characterized to understand its photophysical properties and potential applications in sensing or as a molecular probe.
Elemental Analysis and Chromatographic Purity Assessment Methodologies
The precise characterization of this compound is fundamental for its application in research and industry. Elemental analysis and chromatographic techniques are essential to confirm the empirical formula and to ascertain the purity of the compound, respectively. These methodologies provide quantitative data on the elemental composition and the presence of any impurities.
Elemental Analysis
Elemental analysis is a cornerstone technique for the verification of the chemical composition of a synthesized compound. For this compound, with the molecular formula C H O, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, and oxygen. This analysis is typically performed using combustion analysis, where the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, etc.) are quantitatively measured.
The expected elemental composition for this compound is presented in the interactive data table below.
Interactive Data Table: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 16 | 192.16 | 69.04 |
| Hydrogen | H | 1.01 | 22 | 22.22 | 7.99 |
| Oxygen | O | 16.00 | 4 | 64.00 | 22.97 |
| Total | 278.38 | 100.00 |
Note: The values are calculated based on the molecular formula C16H22O4 and standard atomic weights. nih.gov
While specific experimental data from research literature is not widely available for this particular monoester, the theoretical values serve as a benchmark for experimental verification.
Chromatographic Purity Assessment
Chromatographic methods are paramount for determining the purity of this compound by separating it from any starting materials, by-products, or other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques for such assessments.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would be appropriate. In this method, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.
A typical HPLC system for the analysis of this compound would consist of:
Column: A C18 reversed-phase column is a common choice for separating aromatic carboxylic acids and their esters.
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (like water with a small amount of acid, e.g., formic or phosphoric acid, to control ionization) and an organic solvent (such as acetonitrile or methanol) is often employed to achieve optimal separation of compounds with varying polarities.
Detector: A UV detector set at a wavelength where the aromatic ring of the terephthalic acid moiety absorbs strongly (e.g., 254 nm) would provide good sensitivity.
Commercial suppliers of this compound, also known as mono(2-ethylhexyl) terephthalate, often specify the purity as determined by HPLC. For instance, purities of >95% and 97% have been reported by different suppliers, indicating the high level of purity achievable for this compound. lgcstandards.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. While the free acid form of this compound may have limited volatility, derivatization to a more volatile ester (e.g., a methyl or silyl ester) can facilitate its analysis by GC-MS. The gas chromatograph separates the components of the sample, and the mass spectrometer provides detailed structural information, allowing for the confident identification of the main compound and any impurities. restek.com
A standard GC-MS analysis would involve:
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used for the separation of phthalate (B1215562) and terephthalate esters. restek.com
Carrier Gas: Helium is the most common carrier gas.
Injection: A split/splitless injector is used to introduce the sample into the column.
Detection: The mass spectrometer detects the fragments of the ionized compounds, providing a unique mass spectrum for each component.
The combination of retention time from the GC and the mass spectrum from the MS allows for highly specific and sensitive purity assessments.
Summary of Chromatographic Purity Assessment Methods
| Technique | Stationary Phase | Mobile/Carrier Phase | Detection Method | Typical Purity |
| HPLC | C18 Reversed-Phase | Acetonitrile/Water with acid | UV (e.g., 254 nm) | >95% lgcstandards.com |
| GC-MS | 5% Phenyl-methylpolysiloxane | Helium | Mass Spectrometry | High, specific data not available |
Lack of Publicly Available Research on this compound for Specified Applications
Following a comprehensive and targeted search of scientific literature and public databases, it has been determined that there is no available research specifically detailing the use of this compound, also known as mono(2-ethylhexyl) terephthalate (MEHT), as a primary monomer for the synthesis of novel polymer systems or as a ligand for the construction of metal-organic frameworks (MOFs).
The investigation sought to find data related to the functional applications and performance research of this specific compound in advanced materials, as per the requested outline. However, the searches yielded no results for the polymerization of this compound to form polyesters, polyamides, or poly(ester-amides), nor for its use in the directed synthesis of MOFs.
The available scientific literature primarily identifies this compound as a major metabolite of the common plasticizer di(2-ethylhexyl) terephthalate (DEHT or DOTP). Studies focus on its role in toxicology, human biomonitoring, and the environmental fate of DEHT plasticizers.
Chemically, the structure of this compound, having only one carboxylic acid functional group, makes it unsuitable as a primary monomer for creating long-chain linear polymers through step-growth polymerization, where bifunctional monomers (e.g., diacids, diols) are required. In such a reaction, it would act as a chain terminator, capping the polymer chain and preventing further growth. Similarly, in the context of MOFs, its monofunctional nature would prevent it from acting as a linker to form an extended, porous framework, instead functioning as a simple coordinating ligand.
Due to the complete absence of research data for the specified applications, it is not possible to generate the requested article. The fundamental premise of the outline—that this compound is used as a building block for novel polymers and MOFs—is not supported by current scientific and technical literature.
Functional Applications and Performance Research of 2 2 Ethylhexoxycarbonyl Terephthalic Acid in Advanced Materials
Role as a Ligand in Metal-Organic Frameworks (MOFs)
Catalytic Activity and Selectivity of MOF Composites Incorporating EHCTPA
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of organic linker is crucial as it dictates the pore size, shape, and chemical environment of the resulting MOF, which in turn governs its catalytic properties. While the parent molecule, terephthalic acid, is a common building block for many catalytically active MOFs, the incorporation of functionalized derivatives like EHCTPA offers a strategic approach to fine-tune catalytic performance. chemsociety.org.ngresearchgate.net
The introduction of the bulky 2-ethylhexoxycarbonyl group into the terephthalic acid framework can significantly alter the properties of a MOF. This side chain can modify the steric environment around the catalytic metal centers, potentially leading to enhanced selectivity for specific substrates in chemical reactions. patsnap.com By creating a more constrained reaction space, MOFs incorporating EHCTPA could favor the formation of a desired product over other possible isomers or byproducts.
Furthermore, the hydrophobic nature of the 2-ethylhexyl group can change the affinity of the MOF's internal pores for reactants. This is particularly advantageous in reactions involving non-polar substrates, as it can increase the local concentration of reactants within the pores, thereby boosting the catalytic activity. MOF-based composite materials can be engineered to achieve high selectivity by embedding catalytic sites within the structure or by combining the MOF with other materials like nanoparticles. patsnap.compatsnap.com Research on terephthalic acid-based MOFs has demonstrated their effectiveness in various catalytic applications, from biodiesel production to the degradation of plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). chemsociety.org.ngnih.govosti.govnorthwestern.edu For instance, zirconium-based MOFs have shown high yields in the deconstruction of PET into its constituent monomers. nih.govosti.govnorthwestern.edu The catalytic ability of these materials highlights the potential for EHCTPA-based MOFs to serve as next-generation catalysts with tailored activity and selectivity.
Table 1: Catalytic Performance of Select Terephthalic Acid-Based MOFs in Different Reactions This table presents data for MOFs based on the parent compound, terephthalic acid, to illustrate the catalytic potential of this class of linkers.
| MOF Catalyst | Metal Center | Reaction | Substrate | Key Product(s) | Conversion/Yield | Selectivity |
| Cu-MOF | Copper | Transesterification | Yellow Oleander Oil | Biodiesel | 83.33% Yield | Not Specified |
| ZIF-8 | Zinc | Methanolysis | Polycarbonate (PC) | Bisphenol A (BPA), Dimethyl Carbonate (DMC) | ~100% Conversion | Not Specified |
| UiO-66 | Zirconium | Degradation | Polyethylene Terephthalate (PET) | Terephthalic Acid (TA), Mono-methyl terephthalate (MMT) | 98% Total Yield | Not Specified |
| Au13Ag12@MIL-101 | Gold/Silver | Oxidation | Benzyl Alcohol | Benzaldehyde | >75% Conversion | 100% |
Electrochemical Performance and Materials Engineering
The unique electronic and structural characteristics of aromatic carboxylic acids make them promising candidates for materials used in electrochemical energy storage devices.
Development of EHCTPA Derivatives as Organic Electrode Materials in Battery Technologies (e.g., sodium-ion batteries)
Organic electrode materials are gaining significant attention for battery technologies, particularly for sodium-ion batteries (SIBs), due to the abundance of their constituent elements and their structural diversity. mdpi.commit.edu Compounds based on terephthalate, the dianion of terephthalic acid, have been investigated as potential anode and cathode materials. mdpi.comresearchgate.net The redox activity of the carboxylate groups, coupled with the stable aromatic core, allows for the reversible storage of sodium ions.
Derivatives of EHCTPA, such as its sodium salt, could function as active electrode materials. The electrochemical potential and specific capacity of such materials are influenced by the molecular structure. The presence of the electron-withdrawing carbonyl group in the ester moiety of EHCTPA can modulate the redox potential of the terephthalate core. Research on similar organic compounds has shown that molecular engineering can significantly enhance performance; for example, substituting oxygen with sulfur in sodium terephthalate increased its specific capacity dramatically. mdpi.comresearchgate.net
The large 2-ethylhexyl group in EHCTPA derivatives could also play a critical role. While it adds weight to the molecule, potentially lowering the theoretical specific capacity compared to unsubstituted terephthalate, it can also inhibit the dissolution of the organic material into the battery's liquid electrolyte. mdpi.com This is a common failure mechanism for organic electrodes, and improving insolubility can lead to significantly longer cycle life. The development of SIBs using various cathode materials, including layered transition metal oxides and polyanionic compounds, has seen significant progress, with some achieving thousands of cycles. mdpi.comnih.gov EHCTPA derivatives represent a class of materials where such molecular tailoring could lead to high-performance, stable organic electrodes.
Table 2: Electrochemical Performance of Representative Organic Electrode Materials in Sodium-Ion Batteries This table includes data for materials structurally related to EHCTPA to demonstrate the potential of this compound class.
| Electrode Material | Role | Avg. Discharge Voltage (vs. Na+/Na) | Reversible Capacity | Cycle Stability |
| Na2C8H4O4 (Disodium Terephthalate) | Anode | ~0.4 V | ~250 mAh/g | Good |
| Na4C8H2O6 (Tetrasodium 2,5-dihydroxyterephthalate) | Anode/Cathode | 0.1-1.8 V (Anode) / 1.6-2.8 V (Cathode) | ~180 mAh/g | 75% capacity retention after 100 cycles |
| Hard Carbon | Anode | ~0.1 V | >300 mAh/g | Stable over thousands of cycles |
| NaxCuyFezMn1-y-zO2 | Cathode | Not Specified | Not Specified | 83% capacity retention after 4500 cycles |
Surface Modification of Electrode Materials with EHCTPA for Enhanced Stability and Performance
Beyond serving as the primary active material, EHCTPA can be used to modify the surface of conventional inorganic electrode materials (e.g., silicon, metal oxides) to enhance their stability. A critical factor in battery degradation is the breakdown of the electrolyte at the electrode surface, leading to the formation of an unstable solid-electrolyte interphase (SEI) or cathode-electrolyte interphase (CEI). nih.gov This process consumes active material and electrolyte, leading to capacity fade.
Applying a thin, uniform coating of a molecule like EHCTPA can create a stable, artificial interphase layer. The carboxylic acid group of EHCTPA can strongly adsorb or chemically bond to the electrode surface. The long, flexible 2-ethylhexyl chains would then form a protective, non-reactive barrier between the electrode and the bulk electrolyte. This molecular layer can prevent direct contact and subsequent decomposition of the electrolyte on the catalytically active electrode surface, thereby improving cycling stability and lifespan. mdpi.com This strategy of surface modification is a promising avenue for improving the durability of high-capacity electrode materials in next-generation batteries.
Interfacial Engineering and Surface Chemistry Applications
The bifunctional nature of EHCTPA, with a polar carboxylic acid "head" and a non-polar ester "tail," makes it an excellent candidate for applications in surface and interfacial engineering.
Functionalization of Substrates with EHCTPA for Tailored Surface Energetics and Adhesion
The surface energy of a material dictates its wetting, adhesive, and biocompatibility properties. By chemically grafting a layer of EHCTPA onto a substrate, these properties can be precisely controlled. For substrates with hydroxyl groups on their surface, such as metal oxides (e.g., TiO₂, SiO₂, Al₂O₃) or glass, the carboxylic acid group of EHCTPA can form a strong, covalent bond.
This functionalization process results in a surface covered by the 2-ethylhexyl chains. These aliphatic groups are highly non-polar, creating a surface with very low energy. A high-energy, hydrophilic surface can thus be transformed into a low-energy, hydrophobic (water-repelling) and lipophilic (oil-attracting) one. This tailored surface energetic profile is useful in a range of applications, including anti-fouling coatings, specialized membranes, and platforms for controlling cell adhesion. The ability to selectively functionalize specific regions of a substrate, for instance germanium on a patterned SiGe wafer, highlights the precision of this bottom-up material modification approach. mdpi.com
Self-Assembled Monolayers (SAMs) and Supramolecular Assemblies of EHCTPA
Self-Assembled Monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. oaepublish.comrsc.org The amphiphilic structure of EHCTPA makes it an ideal molecule for SAM formation on polar substrates. When a substrate is exposed to a solution of EHCTPA, the polar carboxylic acid groups anchor to the surface, while the non-polar tails orient themselves away from it. Van der Waals interactions between the adjacent alkyl chains drive the molecules into a densely packed, quasi-crystalline arrangement. The formation of such a well-defined monolayer can create robust, functional surfaces with controlled thickness and chemical properties. oaepublish.com
In addition to surface assemblies, EHCTPA can participate in the formation of larger, three-dimensional supramolecular structures. rsc.orgnih.govmdpi.com These assemblies are held together by non-covalent interactions. The aromatic ring of EHCTPA can engage in π-stacking interactions with other aromatic molecules, while the carboxylic acid and ester groups can form hydrogen bonds. By carefully designing molecular systems, EHCTPA can be used as a building block for complex, functional architectures like liquid crystals or gels.
Theoretical and Computational Chemistry Approaches for 2 2 Ethylhexoxycarbonyl Terephthalic Acid
Density Functional Theory (DFT) for Electronic Structure, Orbital Analysis, and Charge Distribution
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic properties of 2-(2-ethylhexoxycarbonyl)terephthalic acid (EHCTPA). DFT calculations, particularly using hybrid functionals like B3LYP and B3PW91 with basis sets such as 6-31++G(d,p) and 6-311++G(d,p), provide significant insights into the molecule's geometry, vibrational frequencies, and electronic structure. nih.gov
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies reveals crucial information about the molecule's reactivity and electronic transitions. nih.gov The energy gap between HOMO and LUMO is a key determinant of molecular stability and reactivity. For terephthalic acid and its derivatives, these orbital energies can be calculated to understand the potential for inter- and intramolecular charge transfer. nih.gov
Furthermore, DFT enables the calculation of the molecular electrostatic potential (ESP), which maps the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. This is particularly valuable for understanding how EHCTPA interacts with other molecules. The distribution of electron density and the location of positive and negative potentials can be visualized to predict intermolecular interactions.
Key Electronic Properties of Terephthalic Acid Derivatives from DFT Calculations
| Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the molecule's chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (ESP) | The potential energy of a proton at a particular location near a molecule. | Helps in predicting sites for electrophilic and nucleophilic attack and hydrogen bonding interactions. |
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Bulk Material Characteristics
Molecular dynamics (MD) simulations offer a window into the dynamic behavior of EHCTPA in both solution and bulk phases. These simulations can model the interactions of EHCTPA with solvents and other polymer chains, providing insights into its function as a plasticizer. For instance, MD simulations have been employed to study the permeation and intramembrane aggregation of similar compounds like phthalic acid esters (PAEs). nih.govresearchgate.net
These studies reveal how molecules like EHCTPA orient themselves within a polymer matrix and the energetic barriers associated with their movement. nih.gov By simulating the system at an atomistic level, researchers can understand how the flexibility and conformation of the 2-ethylhexyl chain influence the bulk properties of the material, such as its glass transition temperature and mechanical strength.
MD simulations can also elucidate the aggregation behavior of EHCTPA in different environments, which is crucial for understanding its distribution and potential for migration in plasticized materials. The simulations can track the movement of individual molecules over time, providing a detailed picture of their diffusion and interaction dynamics.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Material Performance
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of molecules based on their chemical structure. researchgate.netunimore.it For EHCTPA and its analogs, QSPR models can be developed to forecast various performance-related characteristics without the need for extensive experimental testing.
By calculating a range of molecular descriptors, such as topological, electronic, and constitutional indices, QSPR models can establish correlations between these descriptors and macroscopic properties. nih.gov For example, a QSPR model could predict the efficiency of EHCTPA as a plasticizer by relating its molecular structure to properties like its n-octanol/water partition coefficient, which is a key factor in its compatibility with polymers. nih.gov
The development of robust QSPR models relies on the availability of a diverse dataset of compounds with known properties. researchgate.net These models are then validated to ensure their predictive accuracy. For terephthalic acid derivatives, QSPR can be a valuable tool for screening new candidate molecules with potentially improved performance characteristics.
Commonly Used Molecular Descriptors in QSPR for Plasticizers
| Descriptor Type | Examples | Predicted Properties |
| Topological | Wiener index, Connectivity indices | Boiling point, Viscosity |
| Electronic | Dipole moment, HOMO/LUMO energies | Reactivity, Solubility |
| Constitutional | Molecular weight, Number of atoms | Density, Molar volume |
| Geometrical | Molecular surface area, Molecular volume | Diffusion coefficient |
Prediction of Spectroscopic Signatures from First Principles
First-principles calculations, particularly those based on DFT, are instrumental in predicting the spectroscopic signatures of EHCTPA, such as its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes and chemical shifts. researchgate.net
For instance, the vibrational frequencies and intensities in IR and Raman spectra can be calculated to identify the characteristic peaks associated with the carbonyl groups, the aromatic ring, and the alkyl chain of EHCTPA. nih.govresearchgate.net This information is invaluable for quality control and for studying the interactions of EHCTPA within a polymer matrix.
Similarly, NMR chemical shifts (both ¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govresearchgate.net The calculated chemical shifts, when referenced to a standard like tetramethylsilane (TMS), can aid in the interpretation of experimental NMR spectra, facilitating the structural elucidation of EHCTPA and its derivatives. researchgate.net The combination of experimental and computational spectroscopy provides a powerful approach for detailed molecular characterization. core.ac.uk
In Silico Design and Screening of Novel EHCTPA Derivatives for Targeted Applications
Computational chemistry provides a platform for the in silico design and screening of novel derivatives of EHCTPA with tailored properties for specific applications. By systematically modifying the molecular structure of EHCTPA, for example, by altering the alkyl chain or introducing different functional groups on the terephthalate (B1205515) ring, researchers can explore a vast chemical space to identify candidates with enhanced performance.
Molecular docking studies, a key component of in silico screening, can be used to predict the binding affinity of EHCTPA derivatives with polymer chains, providing an indication of their potential as effective plasticizers. nih.gov This approach allows for the rapid evaluation of a large number of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing.
This computational-led design process can accelerate the discovery of new materials with improved properties, such as increased efficiency, reduced migration, or better compatibility with specific polymers. The integration of various computational techniques, from DFT to molecular dynamics and QSPR, enables a multi-faceted approach to the rational design of next-generation plasticizers based on the EHCTPA scaffold. nih.gov
Environmental Chemistry and Biodegradation Studies of 2 2 Ethylhexoxycarbonyl Terephthalic Acid
Microbial Degradation Pathways and Isolation of Novel Catabolic Enzymes
The microbial breakdown of phthalate (B1215562) and terephthalate (B1205515) esters is considered the primary mechanism for their removal from the environment. semanticscholar.org The degradation pathway for esters like 2-(2-ethylhexoxycarbonyl)terephthalic acid is generally initiated by the enzymatic hydrolysis of the ester bond. nih.gov This process is catalyzed by a variety of microorganisms equipped with specific catabolic enzymes.
The initial step in the aerobic biodegradation of terephthalate diesters involves hydrolysis into their corresponding monoesters and subsequently into terephthalic acid (TPA). nih.gov Therefore, this compound is a direct metabolite in the degradation of di(2-ethylhexyl) terephthalate. The subsequent step involves the hydrolysis of the remaining ester linkage to yield terephthalic acid and 2-ethylhexanol.
Numerous bacterial strains have been identified that can degrade related phthalate esters and could plausibly metabolize this compound. Strains such as Rhodococcus and Enterobacter have demonstrated the ability to efficiently degrade di(2-ethylhexyl) phthalate (DEHP), a structural isomer of DOTP. semanticscholar.orgnih.gov For instance, Rhodococcus erythropolis and Arthrobacter sp. have been noted for their capacity to utilize terephthalic acid as a sole carbon and energy source. nih.govdntb.gov.ua
The key enzymes in these pathways are esterases, such as hydrolases and cutinases, which cleave the ester bonds. nih.gov Following the formation of terephthalic acid, the aromatic ring is targeted by dioxygenase enzymes. These enzymes introduce hydroxyl groups onto the ring, leading to intermediates like 3,4-dihydroxybenzoic acid (protocatechuic acid). semanticscholar.orgnih.gov This intermediate is a common convergence point in the metabolic pathways of phthalate isomers. nih.gov Subsequently, the ring undergoes cleavage, either through ortho- or meta-pathways, and the resulting products are funneled into central metabolic pathways like the Krebs cycle. nih.govnih.gov
Table 1: Key Microbial Genera and Enzymes in the Degradation of Related Terephthalates and Phthalates
| Microbial Genus | Key Enzyme Class | Substrate/Intermediate | Reference |
|---|---|---|---|
| Rhodococcus | Esterase, Dioxygenase | Phthalate Esters, Terephthalic Acid | semanticscholar.orgnih.gov |
| Enterobacter | Esterase | Di(2-ethylhexyl) phthalate | nih.gov |
| Arthrobacter | Dioxygenase | Terephthalic Acid | dntb.gov.ua |
| Ideonella | PETase, MHETase | Poly(ethylene terephthalate) | nih.gov |
Biotransformation and Metabolite Profiling in Environmental Matrices
In environmental matrices such as soil and water, this compound exists as a transient intermediate of DOTP biotransformation. Its presence and concentration are dependent on the rate of the initial hydrolysis of the parent diester and the subsequent hydrolysis to terephthalic acid.
Metabolite profiling studies on analogous compounds like DEHP and di(2-propylheptyl) phthalate (DPHP) provide a model for the expected biotransformation of DOTP. nih.govresearchgate.net The typical degradation sequence observed is:
Diester (e.g., DOTP) → Monoester (this compound) + Alcohol (2-ethylhexanol)
Monoester → Terephthalic Acid + Alcohol (2-ethylhexanol)
Further biotransformation can occur on the alkyl chain of the monoester before the second hydrolysis step, leading to oxidized metabolites. Studies on DPHP have identified various oxidized products, suggesting that hydroxylation and carboxylation of the alkyl side chain are common biotransformation reactions. researchgate.net Dihydroxylation of the phthalate ring itself has also been reported as a potential biotransformation pathway. nih.gov Therefore, in environmental samples, one might expect to find not only the primary monoester but also its oxidized derivatives.
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for identifying these biotransformation products in complex environmental matrices. semanticscholar.orgresearchgate.net
Table 2: Predicted Metabolites of Di(2-ethylhexyl) terephthalate (DOTP) Degradation
| Compound Name | Abbreviation | Role in Pathway |
|---|---|---|
| Di(2-ethylhexyl) terephthalate | DOTP / DEHT | Parent Compound |
| This compound | --- | Primary Metabolite (Monoester) |
| Terephthalic acid | TPA | Secondary Metabolite |
| 2-Ethylhexanol | 2-EH | Released Alcohol |
Environmental Fate, Transport, and Persistence Modeling
The environmental fate and transport of a chemical are governed by its physical and chemical properties and the characteristics of the environment. cdc.gov For this compound, its behavior will be intermediate between the more lipophilic parent diester (DOTP) and the more water-soluble final product (terephthalic acid).
Transport: As an organic acid, its water solubility and mobility in soil and groundwater will be pH-dependent. At typical environmental pH values, the carboxylic acid group will be deprotonated, increasing its water solubility and potential for transport with water flow. However, the presence of the 2-ethylhexyl group still imparts significant hydrophobicity, meaning it can partition to organic matter in soil and sediment. gsienv.comnih.gov This sorption process, measured by the organic carbon-water (B12546825) partitioning coefficient (Koc), will retard its movement through the subsurface. cdc.gov
Persistence: The persistence of this compound in the environment is expected to be low to moderate. As an intermediate in a well-established microbial degradation pathway, it is susceptible to further breakdown. nih.govnih.gov Its half-life will be highly site-specific, depending on factors like the microbial community present, temperature, pH, and oxygen availability. cdc.gov While the parent diesters can be persistent, the monoester and terephthalic acid are generally biodegraded more readily. researchgate.net
Modeling its fate requires considering partitioning between water, soil, and air, as well as degradation rates. itrcweb.org Due to its low vapor pressure, volatilization from water or soil surfaces is expected to be negligible. cdc.gov
Future Research Directions and Interdisciplinary Prospects for 2 2 Ethylhexoxycarbonyl Terephthalic Acid
Development of Novel Bio-Based and Renewable Synthesis Routes for EHCTPA
The chemical industry is undergoing a significant shift towards sustainability, with a strong emphasis on the use of renewable feedstocks. The development of bio-based and renewable synthesis routes for key chemical intermediates is a critical aspect of this transition. For 2-(2-ethylhexoxycarbonyl)terephthalic acid (EHCTPA), future research will likely focus on moving away from petroleum-based precursors towards sustainable alternatives.
Currently, the terephthalic acid (TPA) moiety of EHCTPA is predominantly derived from the oxidation of p-xylene (B151628), a petrochemical. nih.govresearchgate.net However, significant research has been dedicated to producing bio-based TPA. helsinki.fi A highly promising approach involves the use of lignocellulosic biomass, which is abundant and does not compete with food sources. helsinki.fi This biomass can be converted into platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF), which can then be transformed into TPA precursors through various catalytic pathways, including Diels-Alder reactions. nih.govhelsinki.fi
Another avenue of exploration is the production of TPA from monoterpenes, which are naturally occurring hydrocarbons found in essential oils. helsinki.fi Additionally, biotechnological routes using engineered microorganisms to convert sugars or other bio-based feedstocks into TPA are being investigated. helsinki.fi
The 2-ethylhexanol portion of EHCTPA is also a target for renewable synthesis. Bio-isobutanol, which can be produced from the fermentation of biomass, can serve as a precursor for the synthesis of 2-ethylhexanol.
Table 1: Potential Bio-Based Precursors for EHCTPA Synthesis
| EHCTPA Moiety | Conventional Precursor | Potential Bio-Based Precursor(s) | Key Conversion Technologies |
| Terephthalic Acid | p-Xylene | 5-Hydroxymethylfurfural (from lignocellulose), Monoterpenes, Sugars | Catalytic Conversion (e.g., Diels-Alder), Fermentation |
| 2-Ethylhexanol | Propylene and Syngas | Bio-isobutanol (from biomass fermentation) | Catalytic Dimerization and Hydrogenation |
Exploration of EHCTPA in Advanced Functional Materials for Energy and Sustainability
The unique chemical structure of EHCTPA, featuring both a rigid aromatic core and a flexible aliphatic chain, makes it an intriguing candidate for the development of advanced functional materials. Future research is expected to explore its potential in applications related to energy and sustainability.
In the realm of energy storage, EHCTPA could be investigated as a component in the synthesis of novel polyesters or polyamides for use as binders or separators in batteries and supercapacitors. mdpi.com The terephthalate (B1205515) group can impart thermal stability and mechanical strength, while the 2-ethylhexyl group could enhance flexibility and processability.
For sustainable energy harvesting, EHCTPA-derived materials could be explored for applications in piezoelectric and thermoelectric devices. mdpi.com The incorporation of EHCTPA into polymer matrices could potentially influence the material's ability to convert mechanical stress or thermal gradients into electrical energy.
Furthermore, the development of EHCTPA-based materials for sustainable technologies is a promising area. mdpi.com This could include the creation of biodegradable polymers by incorporating EHCTPA with other bio-based monomers, leading to more environmentally friendly plastics. Additionally, EHCTPA could be used to modify the properties of recycled polymers, improving their performance and enabling their use in higher-value applications, thus contributing to a circular economy.
Research in this domain will necessitate a deep understanding of the structure-property relationships of EHCTPA-containing materials. Advanced characterization techniques will be crucial to evaluate their performance in various energy and sustainability-related applications.
Integration with Nanoscience and Nanotechnology for Hybrid Material Design
The convergence of materials science and nanotechnology offers exciting opportunities for the creation of hybrid materials with tailored properties. The integration of EHCTPA with nanoscale components is a largely unexplored area with significant potential.
Future research could focus on the use of EHCTPA as a surface modifier for nanoparticles. The carboxylic acid and ester functionalities of EHCTPA could allow it to bind to the surface of metal oxides or other nanomaterials, while the 2-ethylhexyl chain could provide steric stabilization and improve dispersion in polymer matrices. This could lead to the development of nanocomposites with enhanced mechanical, thermal, or optical properties.
EHCTPA could also be a key component in the synthesis of metal-organic frameworks (MOFs). nih.gov The terephthalate moiety is a common linker in MOF chemistry, and the introduction of the 2-ethylhexoxycarbonyl group could be used to tune the porosity, hydrophobicity, and other properties of the resulting framework. nih.gov Such novel MOFs could find applications in gas storage, separation, and catalysis.
The design of these hybrid materials will require a molecular-level understanding of the interactions between EHCTPA and the nanoscale components. nih.gov Computational modeling and simulation will likely play a crucial role in predicting the structure and properties of these materials before their synthesis. nih.gov
Applications in Advanced Separation Technologies and Catalysis
The chemical structure of EHCTPA suggests its potential utility in advanced separation technologies and as a component in catalytic systems.
In membrane-based separations, EHCTPA could be incorporated into polymer membranes to enhance their performance. The aromatic and aliphatic components of EHCTPA could be used to control the free volume and polarity of the membrane, thereby influencing its selectivity and permeability for specific gases or liquids. cleancaptech.com For instance, membranes containing EHCTPA could be investigated for the separation of CO2 from industrial gas streams or for the purification of biofuels.
EHCTPA and its derivatives could also find applications in liquid-liquid extraction processes. The molecule's amphiphilic character, arising from the combination of a polar head group and a nonpolar tail, could be exploited for the selective extraction of metal ions or organic compounds from aqueous solutions.
In the field of catalysis, EHCTPA could be used as a ligand to modify the activity and selectivity of metal catalysts. The carboxyl and ester groups can coordinate with metal centers, while the bulky 2-ethylhexyl group can create a specific steric environment around the active site. Such tailored catalysts could be beneficial in a variety of organic transformations. Furthermore, EHCTPA could serve as a building block for the synthesis of novel catalyst supports.
Synergistic Research at the Interface of Organic Chemistry, Materials Science, and Environmental Engineering
The future advancement of EHCTPA-related technologies will heavily rely on synergistic research that bridges the disciplines of organic chemistry, materials science, and environmental engineering. nih.gov Such interdisciplinary collaboration is essential for addressing the complex challenges associated with developing sustainable and high-performance materials. nih.govresearchgate.net
Organic chemists will be crucial in designing and executing novel, efficient, and sustainable synthesis routes for EHCTPA and its derivatives, particularly from bio-based feedstocks. nih.gov Their expertise will be vital in understanding reaction mechanisms and optimizing conditions to maximize yield and minimize waste.
Materials scientists will play a key role in incorporating EHCTPA into new materials and characterizing their physical, chemical, and functional properties. hereon.deresearchgate.net This will involve exploring its use in polymers, composites, and hybrid materials, and correlating the molecular structure of EHCTPA with the macroscopic performance of the resulting materials.
Effective collaboration between these disciplines will foster a holistic approach to research and development, from the molecular design of EHCTPA to the end-of-life management of EHCTPA-containing products. ed.ac.ukox.ac.uk This integrated perspective will be paramount in realizing the full potential of EHCTPA as a versatile and sustainable chemical compound.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 2-(2-ethylhexoxycarbonyl)terephthalic acid from renewable precursors, and how can reaction conditions be optimized?
- The synthesis often involves Diels-Alder reactions between oxidized derivatives of 5-hydroxymethylfurfural (HMF) and ethylene, catalyzed by solid Lewis acids (e.g., MCM-41 silica). A major challenge is avoiding unwanted side reactions caused by Brønsted acids, which reduce selectivity for the desired intermediates. Optimization includes using catalysts with controlled acidity and adjusting reaction temperatures to favor dehydration steps .
- Example methodology: React HMF-derived intermediates (e.g., HMBA) with ethylene at 150–200°C under inert conditions, followed by oxidation to yield the target compound.
Q. How can impurities like 4-carboxybenzaldehyde (4-CBA) be quantified during the purification of crude terephthalic acid derivatives?
- Capillary electrophoresis (CE) is a robust method for impurity analysis. For instance, CE with UV detection can resolve 4-CBA and other aromatic byproducts in crude samples. Comparative studies show agreement within 20% between CE and polarographic methods for 4-CBA quantification .
- Table 1 : Impurity analysis of crude terephthalic acid batches via CE vs. TEMEX polarography.
| Batch | 4-CBA (CE, ppm) | 4-CBA (Polarography, ppm) |
|---|---|---|
| 1 | 320 | 290 |
| 2 | 450 | 420 |
Q. What spectroscopic techniques are suitable for characterizing hydroxyl radical generation in terephthalic acid-based systems?
- Fluorescence spectrofluorometry using terephthalic acid as a probe is widely employed. Hydroxyl radicals react with terephthalic acid to form 2-hydroxyterephthalic acid, which fluoresces at 424 nm (excitation: 314 nm). This method is validated for low analyte concentrations (<10⁻³ M) and ambient conditions .
Advanced Research Questions
Q. How do catalytic mechanisms differ between Lewis and Brønsted acids in the synthesis of terephthalic acid derivatives?
- Lewis acids (e.g., MCM-41 silica) facilitate Diels-Alder cycloaddition without promoting premature dehydration, whereas Brønsted acids (e.g., zeolites) accelerate dehydration but reduce selectivity. For example, Al-Beta zeolites lower yields by 30–40% due to competing acid-catalyzed side reactions .
- Advanced methodology: Use in situ FTIR or NMR to monitor intermediate formation and identify active catalytic sites.
Q. What kinetic models describe the depolymerization of polyethylene terephthalate (PET) to recover terephthalic acid, and how do reaction parameters influence efficiency?
- The depolymerization follows first-order kinetics with an activation energy of ~31.1 kJ/mol. Key parameters include ethylene glycol concentration (optimal at 1:4 PET-to-solvent ratio) and temperature (170°C maximizes conversion to >95% terephthalic acid). Post-purification with N,N-dimethylformamide achieves >97% purity .
- Equation : , where is temperature-dependent.
Q. How can microbial degradation pathways be harnessed for bioremediation of terephthalic acid-contaminated environments?
- Isolated strains like Arthrobacter sp. 0574 metabolize terephthalic acid aerobically via protocatechuate pathways. Optimal degradation occurs at pH 7 and 30°C, with carbon source specificity critical for enzyme induction. Metagenomic analysis reveals gene clusters encoding dioxygenases and decarboxylases .
- Experimental design: Use batch reactors with immobilized Pseudomonas sp. on PVA-alginate beads to assess mass transfer limitations at varying flow rates .
Q. What role do terephthalic acid derivatives play in synthesizing functional materials like metal-organic frameworks (MOFs)?
- Functionalized terephthalic acids (e.g., 2-trifluoromethoxy-terephthalic acid) act as ligands to construct MOFs with tunable porosity. For example, CuO-ZnO nanocomposites integrated with terephthalic acid yield films with enhanced tensile strength (40–50 MPa) and biodegradability .
- Advanced characterization: XRD and SEM confirm nanoparticle dispersion, while TGA evaluates thermal stability up to 300°C.
Methodological Notes
- Contradictions in Data : Biomass-derived synthesis routes (e.g., HMF pathways) face efficiency trade-offs compared to petroleum-based methods. While renewable routes achieve ~70% yield, industrial p-xylene oxidation remains more scalable .
- Critical Analysis : Fluorescence methods for hydroxyl radical detection may underestimate yields in heterogeneous systems due to mass transfer limitations. Cross-validation with ESR spectroscopy is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
